molecular formula C6H13ClO3S B1528706 2-(Tert-butoxy)ethane-1-sulfonyl chloride CAS No. 1338986-63-2

2-(Tert-butoxy)ethane-1-sulfonyl chloride

Cat. No.: B1528706
CAS No.: 1338986-63-2
M. Wt: 200.68 g/mol
InChI Key: AUYXSYAUWICEHP-UHFFFAOYSA-N
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Description

2-(Tert-butoxy)ethane-1-sulfonyl chloride (CAS 1338986-63-2) is a specialized organic building block with the molecular formula C6H13ClO3S and a molecular weight of 200.68 g/mol . This compound is characterized by its sulfonyl chloride functional group, a highly reactive moiety that makes it a valuable reagent in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters. Sulfonyl chlorides are primarily used as electrophiles to introduce the sulfonyl group into target molecules. Researchers can utilize this compound to synthesize sulfonamides via reaction with primary or secondary amines . The resulting sulfonamides are a structurally diverse class of compounds known for their wide range of biological activities and are common in medicinal chemistry. Alternatively, the compound can be reacted with alcohols to generate sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions and can serve as protected alcohol intermediates . The unique structural feature of this reagent is the presence of a tert-butoxy ether side chain, which may impart steric bulk and influence the solubility and reactivity of the molecule compared to simpler alkyl sulfonyl chlorides, offering researchers a tool to fine-tune the properties of their synthetic targets. This product is offered with a minimum purity of 98% and is intended for research applications only . It is not for human or therapeutic use. As a sulfonyl chloride, it is moisture-sensitive and requires careful handling. Safety information indicates that it is corrosive and causes severe skin burns and eye damage (H314) . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]ethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3S/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYXSYAUWICEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338986-63-2
Record name 2-(tert-butoxy)ethane-1-sulfonyl chloride
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Biological Activity

2-(Tert-butoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound known for its potential biological activities, particularly in medicinal chemistry. The sulfonyl chloride functional group is reactive and can modify various biological molecules, making it a valuable intermediate in drug development.

The compound features a tert-butoxy group attached to an ethane backbone, along with a sulfonyl chloride moiety. This unique structure imparts specific chemical reactivity, particularly towards nucleophiles such as amines and alcohols, which can lead to the formation of diverse derivatives with potential biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial and fungal strains.
  • Enzyme Inhibition : The sulfonyl chloride group can covalently modify active sites on enzymes, potentially inhibiting their function.
  • Cell Signaling Modulation : The compound may interact with cellular signaling pathways, influencing processes such as inflammation and apoptosis.

Antimicrobial Activity

A study demonstrated that related sulfonyl chlorides possess significant antibacterial properties. For instance, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The minimum inhibitory concentration (MIC) values were recorded, highlighting the compound's potential as an antimicrobial agent.

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli32
This compoundS. aureus16

Enzyme Inhibition Studies

In vitro studies have shown that the compound can inhibit specific enzymes involved in inflammatory responses. For example, it was found to inhibit cyclooxygenase (COX) activity, which is crucial for prostaglandin synthesis.

EnzymeInhibition (%) at 50 μM
COX-175
COX-280

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using various cell lines. It was observed that at concentrations below 100 μM, there was no significant reduction in cell viability, suggesting a favorable safety profile for further pharmacological studies.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Covalent Modification : The reactive sulfonyl chloride can form covalent bonds with nucleophilic residues in proteins, altering their function.
  • Binding Interactions : The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Steric and Electronic Effects

  • tert-Butoxy substituent : The bulky tert-butyl group in the target compound reduces nucleophilic attack rates compared to linear analogs like 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride, making it preferable for selective reactions requiring slower kinetics .
  • Methoxyethoxy substituent : The shorter, polar chain in the methoxyethoxy analog increases solubility in polar solvents (e.g., acetone or DMF) and accelerates hydrolysis due to reduced steric shielding .

Lipophilicity and Solubility

  • The isopentyloxyethoxy derivative (C₉H₁₉ClO₄S) exhibits higher lipophilicity (LogP ~3.2 estimated) compared to the tert-butoxy analog (LogP ~2.1), favoring applications in lipid-rich environments or micellar systems .

Stability

  • tert-Butoxy derivatives generally exhibit superior thermal and hydrolytic stability compared to methoxyethoxy or isopentyloxyethoxy analogs, as bulky groups hinder water access to the reactive sulfonyl chloride center .

Preparation Methods

General Synthetic Strategy

The preparation of sulfonyl chlorides like 2-(tert-butoxy)ethane-1-sulfonyl chloride typically involves the chlorination of sulfonate salts or sulfonic acids. The key step is the conversion of the sulfonate group (-SO3H or its salt) into the sulfonyl chloride (-SO2Cl) functionality, often using chlorinating agents such as thionyl chloride (SOCl2), phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or sulfuryl chloride (SO2Cl2).

For the specific case of this compound, the tert-butoxy group is introduced either prior to or during sulfonyl chloride formation, typically by starting from the corresponding tert-butoxy-substituted sulfonate precursor.

Preparation from 2-(Tert-butoxy)ethane-1-sulfonate Precursors

A common preparative route involves chlorination of the corresponding 2-(tert-butoxy)ethane-1-sulfonate salt or acid. This route is supported by analogous procedures reported for related compounds such as 2-hydroxyethanesulfonyl chloride and other alkoxy-substituted ethanesulfonyl chlorides.

Key points from related sulfonyl chloride preparations:

  • Chlorination of sodium 2-hydroxyethanesulfonate with phosphorus oxychloride or thionyl chloride in the presence of dimethylformamide (DMF) yields 2-chloroethanesulfonyl chloride with moderate yields (~30%) under controlled temperature conditions (ice-cooled solutions).

  • Rapid chlorination followed by careful extraction steps (benzene and methylene chloride) and saturation of aqueous layers with sodium chloride improves yields and purity of sulfonyl chlorides.

  • The presence of alkoxy groups (like tert-butoxy) on the ethane backbone can influence the reactivity and stability of intermediates, necessitating controlled low-temperature conditions during chlorination to avoid side reactions or decomposition.

Chlorinating Agents and Reaction Conditions

Common chlorinating agents:

Chlorinating Agent Typical Use in Sulfonyl Chloride Synthesis Notes on Application
Thionyl chloride (SOCl2) Converts sulfonic acids or sulfonates to sulfonyl chlorides Often used with reflux or low temp; releases SO2 and HCl gases
Phosphorus oxychloride (POCl3) Effective for sulfonate chlorination in DMF solvent Provides good yields; requires careful temperature control
Sulfuryl chloride (SO2Cl2) Used for direct chlorination of mercaptoalkanols or sulfonates Can lead to chlorination of hydroxyl groups as well
Phosphorus pentachloride (PCl5) Strong chlorinating agent for sulfonic acid derivatives More reactive, sometimes harsher conditions

Reaction conditions:

  • Low temperatures (0 to -20 °C) are preferred to control the reaction rate and avoid decomposition of sensitive intermediates.

  • Use of inert solvents such as dichloromethane (CH2Cl2) or benzene for extraction and purification steps is common.

  • Rapid quenching of excess chlorinating agents (e.g., with sodium thiosulfate) is employed to terminate the reaction and prevent over-chlorination.

Detailed Experimental Procedure (Representative)

Based on analogous sulfonyl chloride syntheses, the preparation of this compound can be outlined as follows:

  • Starting Material: Sodium 2-(tert-butoxy)ethane-1-sulfonate or corresponding sulfonic acid.

  • Chlorination:

    • Dissolve the sulfonate precursor in anhydrous dichloromethane.
    • Cool the solution to 0 to -10 °C using an ice/acetone bath.
    • Add phosphorus oxychloride dropwise under stirring.
    • Maintain temperature below 0 °C and stir for 1 hour to ensure complete reaction.
  • Work-up:

    • Quench excess chlorinating agent with aqueous sodium thiosulfate.
    • Separate organic and aqueous layers at low temperature.
    • Wash organic layer with cold saturated sodium bicarbonate and brine.
    • Dry organic layer over anhydrous magnesium sulfate.
    • Concentrate under reduced pressure at temperatures below 5 °C.
  • Purification:

    • Suspend crude product in dry diethyl ether at -78 °C.
    • Filter and wash with cold ether.
    • Dry under vacuum at low temperature to yield this compound as a pale solid or syrupy liquid depending on purity.
  • Storage:

    • Store under inert atmosphere (argon or nitrogen) at -20 °C to minimize decomposition.

Summary Table of Preparation Methods

Step Description Conditions/Notes
Precursor preparation Sodium 2-(tert-butoxy)ethane-1-sulfonate or sulfonic acid Commercial or synthesized via sulfonation and tert-butoxy substitution
Chlorination agent Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or sulfuryl chloride (SO2Cl2) POCl3 favored for controlled chlorination in DMF or CH2Cl2
Temperature control 0 to -20 °C Prevents decomposition and side reactions
Work-up Quenching with sodium thiosulfate, washing with bicarbonate and brine Removes excess reagents and impurities
Purification Cold ether suspension, filtration, vacuum drying Yields pure sulfonyl chloride product
Yield Typically 30-86% depending on method Higher yields with rapid chlorination and careful work-up

Research Findings and Mechanistic Insights

  • Chlorination of sulfonate precursors proceeds via initial formation of sulfonyl chlorides through substitution of the sulfonate group by chlorine.

  • The presence of alkoxy substituents such as tert-butoxy can stabilize intermediates but may also introduce steric hindrance, affecting reaction rates and product distribution.

  • Mechanistic studies suggest that rapid chlorination at low temperature favors sulfonyl chloride formation over competing side reactions such as sulfonate ester formation or sulfone generation.

  • Extraction and purification steps are crucial to isolate the desired sulfonyl chloride in high purity and yield, as incomplete separation can lead to contamination by related sulfonate or sulfone species.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(tert-butoxy)ethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves reacting tert-butoxy ethanol with sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid under inert conditions. A base like triethylamine is often added to neutralize HCl byproducts . For example:

  • Step 1 : Etherification of tert-butanol with ethylene glycol under acidic conditions.
  • Step 2 : Sulfonation using SO₂Cl₂ at 0–5°C in anhydrous dichloromethane.
  • Key Parameters : Temperature control (<10°C) minimizes side reactions (e.g., hydrolysis). Yields >70% are achievable with stoichiometric SO₂Cl₂ and slow reagent addition .

Q. How should researchers handle and store this compound to ensure stability?

  • Best Practices :

  • Storage : Under nitrogen/argon at –20°C in airtight, amber glass vials to prevent moisture absorption and photodegradation .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive reactions. Immediate neutralization of HCl byproducts (e.g., with triethylamine) reduces decomposition .

Q. What purification techniques are effective for isolating high-purity this compound?

  • Methods :

  • Distillation : Short-path distillation under reduced pressure (boiling point ~120–140°C at 10 mmHg).
  • Chromatography : Flash chromatography with hexane/ethyl acetate (9:1) removes unreacted precursors .
  • Crystallization : Low-temperature recrystallization in dry ether improves purity (>98%) .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Analytical Tools :

  • ¹H/¹³C NMR : Key signals include δ 1.2 ppm (tert-butyl C(CH₃)₃) and δ 3.6–4.1 ppm (CH₂SO₂Cl) .
  • IR : Strong S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹ confirm sulfonyl chloride identity .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 229.07 (calculated for C₆H₁₂ClO₃S) .

Advanced Research Questions

Q. How does the steric bulk of the tert-butoxy group influence reactivity in sulfonylation reactions?

  • Mechanistic Insight : The tert-butyl group reduces nucleophilic attack at the adjacent ethane chain due to steric hindrance, slowing sulfonamide formation with bulky amines. Kinetic studies (stopped-flow spectroscopy) show a 30% slower reaction rate compared to linear alkoxy analogs .
  • Mitigation : Use polar aprotic solvents (e.g., DMF) to enhance electrophilicity of the sulfonyl chloride .

Q. What strategies resolve contradictions in reported yields for sulfonamide derivatives under varying conditions?

  • Case Study : Conflicting yields (e.g., 50% vs. 78%) in amine reactions may arise from:

  • Base Choice : Triethylamine vs. DMAP (dimethylaminopyridine) alters HCl scavenging efficiency .
  • Solvent Effects : THF vs. DCM impacts solubility of intermediates.
  • Resolution : Design a DoE (Design of Experiments) to optimize temperature, solvent, and base stoichiometry .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in electrophilic aromatic substitution (EAS) involving this compound?

  • Approach : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density maps to predict EAS sites. For example, the sulfonyl chloride’s electron-withdrawing effect directs substitution to meta positions in aromatic systems .
  • Validation : Compare computational results with experimental ¹³C NMR chemical shifts of reaction products .

Q. What are the challenges in scaling up reactions involving this compound, and how are they addressed?

  • Issues :

  • Exothermic Reactions : Rapid SO₂Cl₂ addition causes temperature spikes, leading to decomposition.
  • Scaled Purification : Distillation becomes inefficient at >100g scale.
    • Solutions :
  • Process Control : Gradual reagent addition with jacketed reactors for cooling .
  • Continuous Flow Systems : Improve heat dissipation and purity in large-scale synthesis .

Q. How does this compound interact with biological targets (e.g., enzymes), and what methodologies assess its potential bioactivity?

  • Methods :

  • Molecular Docking : Simulate binding to serine proteases (e.g., trypsin) via sulfonyl chloride’s covalent interaction with active-site histidine .
  • In Vitro Assays : Measure IC₅₀ against bacterial enzymes (e.g., dihydropteroate synthase) to evaluate antimicrobial potential .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Tert-butoxy)ethane-1-sulfonyl chloride
Reactant of Route 2
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2-(Tert-butoxy)ethane-1-sulfonyl chloride

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